Casopitant Mesylate is a centrally-acting neurokinin 1 (NK1) receptor antagonist. [] It acts by competitively binding to and blocking the activity of the NK1 receptor. [] This inhibition prevents the binding of substance P (SP), an endogenous tachykinin neuropeptide, to the NK1 receptor. [] Casopitant Mesylate is investigated in scientific research for its potential in various therapeutic areas, including inflammatory bowel disease, overactive bladder, and central nervous system disorders. [, ]
The synthesis of Casopitant Mesylate involves a multi-step process. A key stage is a dynamic kinetic resolution (DKR) implemented to enhance yield. [] This process involves the selective crystallization of the desired enantiomer from a mixture of enantiomers. [] The application of Quality by Design (QbD) principles, particularly during the DKR stage, is crucial for process optimization and impurity control. [, ]
A significant challenge during the synthesis of Casopitant Mesylate is the formation of a de-fluorinated analog as an impurity. [, , ] This impurity necessitates the development of sensitive analytical methodologies for detection and quantification. [, , ] Normal-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is utilized to accurately determine the level of this impurity. []
Casopitant Mesylate exerts its effects by antagonizing the NK1 receptor. [, , ] Substance P, released in response to various stimuli, including chemotherapy, binds to NK1 receptors in the central nervous system, particularly in areas involved in emesis control like the nucleus tractus solitarii and the chemoreceptor trigger zone. [, , ] By blocking SP binding, Casopitant Mesylate disrupts this pathway and inhibits emetic responses. [, , ]
The physical and chemical properties of Casopitant Mesylate are crucial for understanding its behavior and applications. Solubility studies reveal that Casopitant Mesylate exhibits different solubility profiles in various solvents, impacting its formulation and delivery. [] Furthermore, the compound can exist in different polymorphic forms, influencing its stability and bioavailability. [] Extensive research is conducted to control the formation of specific polymorphs during the manufacturing process. []
Scientific research utilizes Casopitant Mesylate primarily for its antiemetic properties in animal models. [, ] Studies in ferrets demonstrate its effectiveness in preventing cisplatin-induced nausea and vomiting, both as a prophylactic and rescue treatment. [, ] These preclinical studies provide the foundation for further investigations into its potential therapeutic applications.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7